molecular formula C6HClF6 B14384030 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene CAS No. 90095-66-2

3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene

Cat. No.: B14384030
CAS No.: 90095-66-2
M. Wt: 222.51 g/mol
InChI Key: PNSCBIYHUVEAHA-UHFFFAOYSA-N
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Description

3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is a halogenated cycloalkene with a unique structure characterized by the presence of chlorine and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexa-1,4-diene. The process begins with the fluorination of cyclohexa-1,4-diene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where cyclohexa-1,4-diene is subjected to sequential fluorination and chlorination in a reactor. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be utilized.

Major Products

    Substitution: Products include various substituted cyclohexadienes.

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Hydrogenated cyclohexanes.

Scientific Research Applications

3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1,2,3,4,5,5-hexafluorocyclohexa-1,4-diene
  • 3-Bromo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
  • 3-Iodo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene

Uniqueness

3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties

Properties

CAS No.

90095-66-2

Molecular Formula

C6HClF6

Molecular Weight

222.51 g/mol

IUPAC Name

3-chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene

InChI

InChI=1S/C6HClF6/c7-6(13)2(8)1-5(11,12)3(9)4(6)10/h1H

InChI Key

PNSCBIYHUVEAHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=C(C1(F)F)F)F)(F)Cl)F

Origin of Product

United States

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